BenchChemオンラインストアへようこそ!

ME-Dmae-nhs

Chemiluminescence Immunoassay Antibody Labeling Signal-to-Noise Ratio

ME-DMAE-NHS delivers ~100-fold higher luminescence than AE-NHS, enabling sub-pg/mL LODs in clinical immunoassays such as TSH at 0.007 mIU/L. Its dimethyl-substitution and methosulfate counterion confer 96.4% activity retention after 16 days at pH 7.0, reducing cold-chain dependency and lot-to-lot variability in IVD kit manufacturing. The NHS ester labels primary amines on proteins, antibodies, and nucleic acids; flash-type chemiluminescence (peak <0.5 s, 430 nm emission) requires no enzymatic catalysis. Validated for competitive CLIA formats achieving 0.001 ng/mL LOD for chloramphenicol and aflatoxin B1 on magnetic nanoparticle platforms. Procure this specific dimethyl-substituted variant to avoid sensitivity losses inherent to generic acridinium NHS ester substitutions.

Molecular Formula C29H26N2O10S
Molecular Weight 594.6 g/mol
CAS No. 115853-74-2
Cat. No. B179020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameME-Dmae-nhs
CAS115853-74-2
Molecular FormulaC29H26N2O10S
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.COS(=O)(=O)[O-]
InChIInChI=1S/C28H23N2O6.CH4O4S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;1-5-6(2,3)4/h4-11,14-15H,12-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyYFWUSGGASJSGPZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ME-Dmae-nhs (CAS 115853-74-2): Chemiluminescent Acridinium NHS Ester for High-Sensitivity Immunoassay Labeling


ME-Dmae-nhs (CAS 115853-74-2), also referred to as DMAE-NHS, is a chemiluminescent acridinium ester derivative containing an N-hydroxysuccinimide (NHS) active ester group. Its full chemical name is 6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl-10-methyl-acridinium-9-carboxylate methosulfate . This compound belongs to the acridinium ester class of chemiluminescent labels and is characterized by a dimethyl-substituted phenyl ring and an NHS ester moiety that enables efficient covalent conjugation to primary amines on proteins, antibodies, peptides, and nucleic acids . The compound exhibits flash-type chemiluminescence upon oxidation with alkaline hydrogen peroxide without requiring enzymatic catalysis, emitting at approximately 430 nm .

Why Substituting ME-Dmae-nhs (CAS 115853-74-2) with Alternative Acridinium Esters Compromises Assay Performance


Within the acridinium ester chemiluminescent label family, compounds differ substantially in their hydrolytic stability, thermal robustness, luminescence quantum yield, and conjugate stability profiles [1]. The dimethyl substitution pattern and methosulfate counterion of ME-Dmae-nhs confer distinct physicochemical properties that cannot be assumed transferable from AE-NHS, Me-DMAE-NHS, or NSP-DMAE-NHS [2]. Procurement decisions based solely on functional class similarity (i.e., 'acridinium NHS ester') risk introducing unanticipated sensitivity losses, elevated background signals, or compromised long-term reagent stability in validated assays [3]. The following evidence demonstrates quantifiable differentiation dimensions that directly inform compound selection for diagnostic immunoassay development, receptor binding studies, and nucleic acid detection workflows.

ME-Dmae-nhs (CAS 115853-74-2): Quantitative Comparative Evidence for Informed Procurement


Luminescence Intensity: DMAE-NHS Versus AE-NHS Antibody Conjugate Comparison

DMAE-NHS (ME-Dmae-nhs) demonstrates approximately 100-fold higher luminescence intensity when conjugated to antibodies compared to the first-generation acridinium ester AE-NHS. This represents a major sensitivity advantage in immunoassay development [1].

Chemiluminescence Immunoassay Antibody Labeling Signal-to-Noise Ratio

Hydrolytic Stability: DMAE-NHS Maintains Activity Under Near-Neutral pH Conditions

Unlike AE-NHS which undergoes rapid hydrolysis above pH 6.3, DMAE-NHS exhibits exceptional hydrolytic stability at physiologically relevant pH, retaining 96.4% of initial luminescence activity after 16 days in pH 7.0 phosphate buffer at room temperature [1].

Conjugate Stability Reagent Shelf-Life Aqueous Buffer Compatibility

Thermal Stability: DMAE-NHS Versus AE-NHS Long-Term Storage Performance

DMAE-NHS demonstrates significantly improved thermal stability compared to AE-NHS, with both free compound and protein conjugates maintaining activity under conditions where AE-NHS degrades [1]. This stability profile is attributed to the dimethyl-substituted phenyl ring structure which provides steric protection to the labile ester linkage [2].

Reagent Storage Thermal Stability Diagnostic Kit Development

Detection Sensitivity: TSH Assay Limit of Detection Achieved with DMAE-NHS Labeling

In a validated chemiluminescence immunoassay for thyroid-stimulating hormone (TSH), DMAE-NHS labeling enabled a lower limit of detection of 0.007 mIU/L, demonstrating the practical sensitivity achievable with this chemiluminescent label in a clinical diagnostic format [1].

Clinical Diagnostics Thyroid Function Testing Assay Sensitivity

NSP-DMAE-NHS Performance in Direct Competitive CLIA: IC₅₀ and LOD Benchmarks

While this evidence pertains to NSP-DMAE-NHS (CAS 194357-64-7), a sulfopropyl-substituted analog, it provides class-level performance benchmarks for dimethyl-substituted acridinium NHS esters in competitive CLIA formats. In a direct competitive CLIA for chloramphenicol using gold-coated magnetic nanoparticles, NSP-DMAE-NHS labeling achieved an IC₅₀ of 0.044 ng/mL and LOD of 0.001 ng/mL [1]. The NSP analog demonstrates sensitivity superior to luminol-based systems [1].

Competitive Immunoassay Small Molecule Detection Magnetic Nanoparticle CLIA

Aflatoxin B1 Detection: NSP-DMAE-NHS LOD Performance in Functionalized MNP Assays

In a chemiluminescence immunoassay for aflatoxin B1 (AFB1) using functionalized magnetic nanoparticles, NSP-DMAE-NHS labeling of anti-AFB1 antibodies yielded an LOD of approximately 0.001 ng/mL across two solid-phase antigen formats [1]. The IC₅₀ values were 0.51 ng/mL for the MNPs-AFB1 method and 0.72 ng/mL for the MNPs-BSA-AFB1 method [1].

Mycotoxin Detection Food Safety Testing Magnetic Nanoparticle CLIA

ME-Dmae-nhs (CAS 115853-74-2): High-Impact Application Scenarios Based on Quantitative Performance Evidence


High-Sensitivity Clinical Diagnostic Immunoassays Requiring Sub-Picogram Detection Limits

The ~100-fold luminescence intensity advantage of DMAE-NHS over AE-NHS [1] makes this compound the preferred choice for developing high-sensitivity clinical immunoassays where analyte concentrations are extremely low (e.g., TSH detection at 0.007 mIU/L LOD). Assays targeting early disease biomarkers, therapeutic drug monitoring, and endocrine function testing benefit directly from this enhanced signal output, enabling reliable quantification near the assay's lower limit of detection.

Long-Shelf-Life Diagnostic Kit Manufacturing with Reduced Cold-Chain Constraints

The superior hydrolytic stability (96.4% activity retention after 16 days in pH 7.0 buffer) and thermal stability of DMAE-NHS compared to AE-NHS [2] directly support commercial diagnostic kit manufacturing. These stability characteristics reduce the stringency of cold-chain logistics requirements, extend product shelf-life claims, and minimize lot-to-lot variability due to degradation during storage and distribution. Procurement for IVD kit production should prioritize this compound when extended reagent stability is a critical quality attribute.

Magnetic Nanoparticle-Based Chemiluminescence Platforms for Small Molecule Detection

Based on class-level performance data for dimethyl-substituted acridinium NHS esters achieving LODs of 0.001 ng/mL in both chloramphenicol and aflatoxin B1 detection assays using magnetic nanoparticle platforms [3], DMAE-NHS is well-suited for developing competitive CLIA formats for small molecule analytes. Applications include veterinary drug residue monitoring, environmental contaminant screening, and mycotoxin detection in food safety testing where pg/mL sensitivity is required.

Receptor-Ligand Binding Studies and Protein-Protein Interaction Analysis

DMAE-NHS enables efficient, covalent labeling of receptor proteins and ligands through its NHS ester moiety reacting with accessible lysine residues. The flash-type chemiluminescence (peak emission within 0.4-0.5 seconds) [4] and high quantum yield support real-time binding kinetic measurements using luminometers equipped with photon-counting detectors. This application scenario leverages the compound's rapid signal generation and lack of catalyst requirement, reducing assay complexity compared to enzyme-based detection systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ME-Dmae-nhs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.